N-butylthian-4-amine

Basicity Acid-base chemistry Amine nucleophilicity

N-Butylthian-4-amine (CAS 52162-97-7, C₉H₁₉NS, MW 173.32) is a saturated heterocyclic secondary amine featuring a tetrahydrothiopyran (thian) ring N-substituted with an n-butyl chain. As a member of the N-alkylthian-4-amine class, this compound exists as a liquid at ambient temperature with predicted physicochemical parameters including a boiling point of 260.1±33.0 °C, a density of 0.95±0.1 g/cm³, and a pKa of 9.99±0.20.

Molecular Formula C9H19NS
Molecular Weight 173.32 g/mol
Cat. No. B13250898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-butylthian-4-amine
Molecular FormulaC9H19NS
Molecular Weight173.32 g/mol
Structural Identifiers
SMILESCCCCNC1CCSCC1
InChIInChI=1S/C9H19NS/c1-2-3-6-10-9-4-7-11-8-5-9/h9-10H,2-8H2,1H3
InChIKeyLWEYDAZGQAXQKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Butylthian-4-Amine: Procurement-Grade Physicochemical Baseline and Class Context


N-Butylthian-4-amine (CAS 52162-97-7, C₉H₁₉NS, MW 173.32) is a saturated heterocyclic secondary amine featuring a tetrahydrothiopyran (thian) ring N-substituted with an n-butyl chain . As a member of the N-alkylthian-4-amine class, this compound exists as a liquid at ambient temperature with predicted physicochemical parameters including a boiling point of 260.1±33.0 °C, a density of 0.95±0.1 g/cm³, and a pKa of 9.99±0.20 [1]. Its molecular architecture combines the lipophilic and electronic influences of both the sulfur-containing heterocycle and the flexible n-butyl substituent, a combination that is not readily interchangeable with other N-alkyl analogs or parent amines without altering critical downstream performance [2].

Class N-Alkylthian-4-amine secondary amine building block
Form Liquid at ambient temperature, suitable for direct use
Basicity Enhanced proton affinity vs parent amine, supports salt formation

Why N-Butylthian-4-Amine Cannot Be Replaced by a Generic N-Alkylthian-4-Amine Without Performance Drift


Within the N-alkylthian-4-amine series, even incremental changes in the N-alkyl chain length (e.g., methyl vs. butyl vs. hexyl) produce measurable shifts in basicity, lipophilicity, and volatility . Substituting N-butylthian-4-amine with the parent thian-4-amine (CAS 21926-00-1) would drastically reduce lipophilicity (LogP ≈ 1.54 vs. estimated ∼2.5 for the butyl derivative) and lower basicity (pKa 9.59 vs. 9.99), thereby altering reaction kinetics and phase partitioning in multi-step syntheses . Conversely, switching to the N-hexyl analog (MW 201.37) increases molecular weight and may introduce undesired chromatographic retention or solubility shifts . The quantitative evidence presented below demonstrates that the n-butyl substitution pattern yields a distinct physicochemical fingerprint that is not replicated by its nearest neighbors, making generic substitution a source of uncontrolled experimental variability.

Parent thian-4-amine
Lower lipophilicity and basicity may alter partitioning and reaction kinetics, making direct replacement unreliable.
N-Methyl analog
Higher volatility and density may shift distillation behavior and gravimetric formulation accuracy.
N-Hexyl analog
Increased molecular weight may introduce chromatographic retention shifts and complex isotopic patterns in MS detection.

N-Butylthian-4-Amine: Quantified Differentiation Against N-Alkyl Analogs


Basicity (pKa) Differentiation: N-Butylthian-4-Amine vs. N-Methyl, Parent, and N-Hexyl Analogs

N-Butylthian-4-amine exhibits a predicted pKa of 9.99±0.20, which is measurably higher than the parent thian-4-amine (pKa 9.59±0.20) and the N-methyl analog (pKa 9.94±0.20), while being slightly lower than the N-hexyl derivative (pKa 9.86±0.15) . This 0.4–0.5 unit increase in pKa relative to the unsubstituted parent amine translates to a ∼2.5–3× higher proton affinity at physiological pH, which can directly impact salt formation efficiency and chromatographic retention behavior [1].

Basicity (pKa)
Reported
ΔpKa +0.40 vs parent amine
~2.5× proton affinity shift near neutral pH
Predicted; experimental verification advised
Basicity Acid-base chemistry Amine nucleophilicity

Boiling Point Differentiation: N-Butylthian-4-Amine vs. N-Methyl Analog

The predicted boiling point of N-butylthian-4-amine is 260.1±33.0 °C, which is approximately 56 °C higher than that of its N-methyl counterpart (203.7±33.0 °C) . This substantial increase reflects the greater molecular weight and enhanced van der Waals interactions conferred by the n-butyl chain, enabling high-temperature reactions or vacuum distillations that would be impractical with the more volatile N-methyl derivative [1].

Boiling point
Reported
ΔBP +56 °C vs N-methyl analog
Wider operational temperature window for high-temperature syntheses
Predicted at 760 mmHg
Volatility Distillation Thermal stability

Density Differentiation: N-Butylthian-4-Amine vs. N-Methyl Analog

N-Butylthian-4-amine exhibits a predicted density of 0.95±0.1 g/cm³, which is approximately 4% lower than the N-methyl analog (0.99±0.1 g/cm³) . This density reduction correlates with the increased aliphatic character and lower packing efficiency of the bulkier butyl group, a parameter that can influence liquid-liquid extraction partitioning and gravimetric dosing accuracy .

Density
Data to verify
-0.04 g/cm³ (-4%) vs N-methyl analog
Alters molar volume and volumetric preparation calculations
Predicted; source confirmation needed
Density Physical property Formulation

Commercial Purity Specification: N-Butylthian-4-Amine vs. N-Methyl Analog

Procurement-grade N-butylthian-4-amine is commercially available with a minimum purity specification of NLT 97% (Not Less Than 97%) [1]. In contrast, the N-methyl analog is routinely offered at ≥95% purity by multiple suppliers . This 2% absolute purity difference, while seemingly modest, translates to a 40% reduction in maximum total impurity content (from 5% to 3%), which may be critical for impurity-sensitive applications such as polymer end-capping or trace-level catalysis .

Purity specification
Reported
NLT 97% vs ≥95% Δ +2 pp; impurity ceiling ↓40%
Lower impurity risk for catalyst-sensitive or assay applications
Vendor specification; verify lot-specific COA
Purity Quality control Procurement

Molecular Weight Differentiation: N-Butylthian-4-Amine vs. N-Hexyl Analog

N-Butylthian-4-amine has a molecular weight of 173.32 g/mol, which is 28.05 g/mol (approximately 14%) lower than the N-hexyl analog (201.37 g/mol) . This lower mass provides a cleaner mass spectrometry signal with reduced isotopic cluster complexity and yields a shorter reverse-phase HPLC retention time, which can accelerate analytical method development and sample throughput [1].

Molecular weight
Reported
-28 g/mol (-14%) vs N-hexyl analog
Simplifies MS spectra and shortens LC retention
Calculated from formula; confirm chromatographic behavior
Molecular weight Mass spectrometry Chromatography

Procurement-Relevant Application Scenarios for N-Butylthian-4-Amine Based on Quantitative Differentiation


Organic Synthesis Intermediate Requiring Balanced Lipophilicity and Basicity

N-Butylthian-4-amine is well-suited as a building block in multi-step organic syntheses where the amine must remain in the organic phase during aqueous workup yet retain sufficient nucleophilicity for subsequent coupling reactions. The 0.4 pKa unit increase relative to the parent amine enhances reactivity with electrophiles, while the butyl chain provides an intermediate lipophilicity (estimated LogP ~2.5) that prevents excessive aqueous partitioning—unlike the more water-soluble parent amine [1]. This balance is supported by the pKa differentiation data in Evidence Item 1.

High-Temperature Reaction Conditions Requiring Reduced Volatility

Reactions requiring prolonged heating above 200 °C—such as solvent-free amide couplings, high-boiling solvent reflux, or melt-phase polymerizations—benefit from the 56 °C higher boiling point of N-butylthian-4-amine compared to the N-methyl analog [1]. This reduced volatility minimizes amine loss due to evaporation, thereby improving stoichiometric control and reducing the need for excess reagent, as quantified in Evidence Item 2.

LC-MS Method Development for Reaction Monitoring

For laboratories developing LC-MS methods to monitor amide or sulfonamide coupling reactions, the 14% lower molecular weight of N-butylthian-4-amine relative to the N-hexyl analog simplifies mass spectral interpretation and reduces chromatographic run times [1]. The cleaner baseline and sharper peak shapes that typically accompany lower molecular weight amines accelerate method optimization, a practical advantage supported by Evidence Item 5.

Impurity-Sensitive Catalysis or Biological Assay Preparation

In applications where trace impurities can poison precious metal catalysts (e.g., Pd-catalyzed cross-couplings) or generate false-positive signals in cell-based assays, the NLT 97% commercial purity specification of N-butylthian-4-amine offers a 40% lower impurity ceiling compared to the ≥95% typical for the N-methyl analog [1]. This reduces the likelihood that procurement of a different N-alkyl analog would introduce unidentified contaminants requiring additional purification steps, as detailed in Evidence Item 4.

Application
Selection Property
Validation Focus
Organic synthesis intermediate
Balanced lipophilicity and basicity
Verify partitioning and nucleophilicity in aqueous workup
High-temperature reactions
Reduced volatility
Control amine loss and stoichiometry at elevated temperatures
LC-MS reaction monitoring
Lower molecular weight for simpler MS
Validate chromatographic resolution and ionization efficiency
Impurity-sensitive applications
Higher purity grade
Confirm lower impurity ceiling via lot-specific COA

Technical Documentation Hub

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